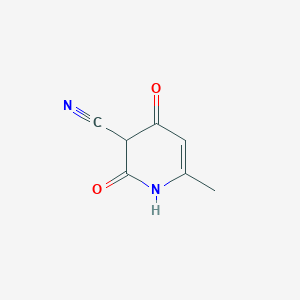![molecular formula C10H15FN2O5 B12359774 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. It is structurally similar to uridine but has modifications at the 2’ position of the ribose sugar, where a fluorine atom and a methyl group are attached. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.
Introduction of the fluorine atom: at the 2’ position, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation of the 2’ position: , which can be achieved using methyl iodide in the presence of a base.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST) for introducing fluorine.
Methylating agents: Methyl iodide in the presence of a base for methylation.
Oxidizing agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and methylated nucleoside analogs, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and its potential as a molecular probe.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The fluorine atom and methyl group at the 2’ position can cause steric hindrance, leading to the termination of DNA or RNA chain elongation. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-uridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyl-uridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methyl-uridine: Has both modifications but not at the 2’ position.
Uniqueness
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position of the ribose sugar. This dual modification enhances its stability and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H15FN2O5 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
GXECGOKMGKRRKP-VPCXQMTMSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)F |
SMILES canónico |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)


![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)

![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)



